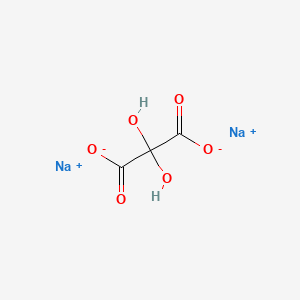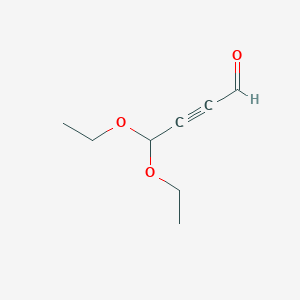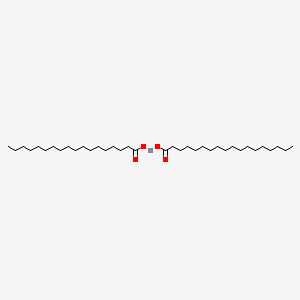
1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of certain phenolic derivatives using 1-(4-Ethoxyphenyl)acetone or its related compounds, highlights the potential of these compounds in the development of new chemicals and materials.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques .
Chemical Reactions Analysis
Research on the synthesis of certain phenolic derivatives using 1-(4-Ethoxyphenyl)acetone or its related compounds, highlights the potential of these compounds in the development of new chemicals and materials .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied .
Wissenschaftliche Forschungsanwendungen
Structural and Thermal Properties
Research on cyano-substituted azoderivatives of β-diketones, including derivatives similar to 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, has shown significant findings related to their structural and thermal properties. These compounds exhibit high thermal stability and interesting tautomeric behaviors influenced by solvent polarity, with implications for material science and molecular engineering (Mahmudov et al., 2011).
Photoluminescence and Sensing Applications
The use of europium(III) complexes with β-diketone-derived ligands for selective non-enzymatic total bilirubin detection in serum highlights the potential of these compounds in biomedical sensors. The sensitivity and selectivity of these complexes for bilirubin, against the backdrop of their luminescence properties, open avenues for developing novel diagnostic tools (Yang et al., 2018).
Synthetic Chemistry and Material Science
In synthetic chemistry, 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione derivatives have been employed in the formation of complex organic molecules and materials. For instance, the synthesis of pentafluorinated β-hydroxy ketones from similar β-diketone hydrates showcases the versatility of these compounds in producing materials with potential applications in pharmaceuticals and agrochemicals (Zhang & Wolf, 2012).
Electronic and Photonic Materials
The compound's derivatives have also found applications in the development of electronic and photonic materials. A novel alcohol-soluble n-type conjugated polyelectrolyte based on a diketopyrrolopyrrole backbone for use as an electron transport layer in polymer solar cells demonstrates the compound's utility in renewable energy technologies. The enhanced conductivity and electron mobility of these materials can significantly improve the efficiency of organic solar cells (Hu et al., 2015).
Molecular Probes and Fluorescent Sensors
Additionally, carbazole derivatives of 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione have been applied as spectroscopic fluorescent probes for real-time monitoring of cationic photopolymerization processes. The high sensitivity and specificity of these probes for monitoring polymerization highlight their potential in industrial manufacturing processes and research applications (Ortyl et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-9-5-3-8(4-6-9)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMDLEBASPFIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377944 | |
| Record name | 1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
CAS RN |
71712-85-1 | |
| Record name | 1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide](/img/structure/B1596700.png)